molecular formula C18H18ClN5O3S B2690909 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 880805-39-0

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No. B2690909
CAS RN: 880805-39-0
M. Wt: 419.88
InChI Key: ZJIUWDATHXWDBL-UHFFFAOYSA-N
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Description

“2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide” is a chemical compound with the molecular formula C18H18ClN5O3S and a molecular weight of 419.88. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a sulfanyl group (-SH), an acetamide group (CH3CONH2), and a 3,4-dimethoxyphenyl group .

Scientific Research Applications

Vibrational Spectroscopic Analysis

Compounds with similar structures have been characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. This analysis, supported by density functional theory, helps in understanding the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers of these compounds. Such studies are crucial for identifying stereo-electronic interactions leading to stability, confirmed using natural bond orbital analysis and substantiated by vibrational spectral analysis (Mary, Pradhan, & James, 2022).

Synthesis and Biological Activity

Research into the synthesis and biological activity of 1,2,4-triazole derivatives reveals considerable synthetic and pharmacological potential. These compounds have been explored for their anti-exudative properties in studies involving white rats, with several new pyrolin derivatives showing promising results. This highlights the chemical's potential in developing more effective and non-toxic drugs (Chalenko et al., 2019).

Antimicrobial and Enzyme Inhibition Studies

Further studies have synthesized and evaluated the antimicrobial and enzyme inhibition activities of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. These compounds have shown activity against acetylcholinesterase, an enzyme target for treating conditions like Alzheimer's disease (Rehman et al., 2013).

Cholinesterase Inhibition and Molecular Docking

New synthetic 1,2,4-triazole derivatives have been created to explore their inhibitory potential against acetylcholinesterase and butyrylcholinesterase. Such compounds have demonstrated moderate to good activities against these enzymes, which play significant roles in neurological disorders. Molecular docking studies have helped in rationalizing the binding site interactions, furthering our understanding of how these compounds interact with biological targets (Riaz et al., 2020).

Future Directions

The future research directions for this compound could include elucidating its mechanism of action, exploring its potential biological activity, and optimizing its synthesis. Given its unique structure, it could be of interest in the development of new pharmaceuticals or materials .

Mechanism of Action

properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3S/c1-26-14-7-6-11(8-15(14)27-2)17-22-23-18(24(17)20)28-10-16(25)21-13-5-3-4-12(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIUWDATHXWDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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